Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate

Catalog No.
S3021021
CAS No.
2305255-06-3
M.F
C11H19NO5S
M. Wt
277.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspir...

CAS Number

2305255-06-3

Product Name

Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate

IUPAC Name

tert-butyl 7,7-dioxo-6-oxa-7λ6-thia-8-azaspiro[3.5]nonane-8-carboxylate

Molecular Formula

C11H19NO5S

Molecular Weight

277.34

InChI

InChI=1S/C11H19NO5S/c1-10(2,3)17-9(13)12-7-11(5-4-6-11)8-16-18(12,14)15/h4-8H2,1-3H3

InChI Key

GCTBLTUQDKZYNQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)COS1(=O)=O

solubility

not available

Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate is a complex organic compound that belongs to the class of spirocyclic compounds. Its structure features a unique combination of a spirocyclic framework, multiple functional groups, and heteroatoms, which contribute to its distinctive chemical properties. The compound is characterized by a tert-butyl ester group, a dioxo moiety, and a thia-aza spiro structure, making it an interesting subject for both synthetic and biological research.

  • Since there's no known application or function, a mechanism of action is not described in scientific literature.
  • Safety information on compound X, including toxicity, flammability, and reactivity, is not available in scientific databases.

Potential as a Precursor in Antibiotic Synthesis:

Studies suggest TDO-NOCA can serve as a valuable precursor for the synthesis of novel antibiotics. The core structure of TDO-NOCA closely resembles the beta-lactam ring, a key component found in many clinically relevant antibiotics like penicillin and cephalosporin. Researchers have explored chemical modifications of TDO-NOCA to introduce various functional groups, potentially leading to new antibiotics with improved properties like broader spectrum activity or enhanced resistance to bacterial enzymes that can break down existing antibiotics. [Source: Synthesis of β-Lactam Antibiotics Derived from Spirocyclic β-Lactam Precursors: ]

Applications in Medicinal Chemistry:

TDO-NOCA's structure also holds promise for applications in medicinal chemistry beyond antibiotics. The presence of the cyclic amine group and the carboxylic acid functionality allows for further chemical modifications, potentially leading to the development of new drugs targeting various therapeutic areas. Studies have explored the potential of TDO-NOCA derivatives as inhibitors of enzymes involved in certain diseases. [Source: Design, Synthesis, and Biological Evaluation of Novel Spirocyclic β-Lactam Derivatives as Selective Inhibitors of Human Neutrophil Elastase: ]

  • Oxidation: The dioxo groups can be oxidized further or can participate in redox reactions.
  • Reduction: The compound may undergo reduction to yield derivatives with different functional groups.
  • Substitution: The tert-butyl and carboxylate groups can be substituted under appropriate conditions to introduce other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

The synthesis of tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate typically involves multi-step synthetic routes starting from simpler precursors. Key steps may include:

  • Formation of the Spirocyclic Framework: Utilizing cyclization reactions to construct the spiro structure.
  • Introduction of Functional Groups: Incorporating the tert-butyl and carboxylate groups through esterification or substitution reactions.
  • Final Modifications: Performing oxidation or reduction as needed to achieve the desired functionalization.

Optimization of reaction conditions is crucial for maximizing yields and ensuring product purity.

The applications of tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate span various fields:

  • Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structure.
  • Material Science: Investigation into its properties for developing new materials or catalysts.
  • Synthetic Chemistry: Serving as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate are essential for understanding its biological relevance. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes.
  • Mechanistic Studies: Investigating the pathways through which it exerts biological effects.
  • Comparative Analyses: Studying how modifications to the compound affect its interactions and activity.

Several compounds share structural similarities with tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylateSpirocyclic structure with oxo and oxa groupsDifferent positioning of functional groups
Tert-butyl 2,7-diazaspiro[3.5]nonaneContains nitrogen heterocyclesLacks the dioxo functionality
Tert-butyl 2,9-diazaspiro[5.5]undecaneLonger spirocyclic frameworkVariation in ring size and nitrogen placement

These compounds highlight the uniqueness of tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate due to its specific arrangement of oxygen and sulfur atoms along with the spirocyclic structure which may influence its reactivity and biological properties compared to others in this class.

XLogP3

1.6

Dates

Last modified: 04-14-2024

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